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Compound of Interest

Compound Name:
4-Amino-L-phenylalanine

hydrochloride

Cat. No.: B555328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 4-Amino-L-
phenylalanine hydrochloride, a key intermediate in pharmaceutical synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles,

along with generalized experimental protocols for data acquisition.

Spectroscopic Data
The structural integrity of 4-Amino-L-phenylalanine hydrochloride is primarily confirmed

through ¹H NMR and IR spectroscopy. While a comprehensive public database of spectral data

for this specific compound is not readily available, data from analogous compounds and

general chemical principles allow for the confident assignment of spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-Amino-
L-phenylalanine hydrochloride in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical

environment and connectivity of the hydrogen atoms in the molecule. The expected chemical

shifts (δ) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-L-phenylalanine Hydrochloride
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Aromatic (H-2, H-6) ~7.0-7.5 Doublet ~8.0

Aromatic (H-3, H-5) ~6.6-7.0 Doublet ~8.0

α-CH ~4.0-4.5
Triplet or Doublet of

Doublets
~6.0-8.0

β-CH₂ ~3.0-3.5 Multiplet -

-NH₃⁺ Variable Broad Singlet -

-NH₂ Variable Broad Singlet -

-COOH Variable Broad Singlet -

Note: The chemical shifts of labile protons (-NH₃⁺, -NH₂, -COOH) are highly dependent on the

solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon

atoms in the molecule. The anticipated chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-L-phenylalanine Hydrochloride

Carbon Atom Chemical Shift (ppm)

Carbonyl (-COOH) ~170-175

Aromatic (C-4) ~145-150

Aromatic (C-1) ~130-135

Aromatic (C-3, C-5) ~125-130

Aromatic (C-2, C-6) ~115-120

α-Carbon ~55-60

β-Carbon ~35-40
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Amino-L-phenylalanine
hydrochloride. The characteristic absorption bands are listed in Table 3.

Table 3: Characteristic IR Absorption Bands for 4-Amino-L-phenylalanine Hydrochloride

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (Carboxylic acid) 2500-3300 Broad

N-H stretch (Ammonium &

Amine)
3000-3400 Strong, Broad

C-H stretch (Aromatic) 3000-3100 Medium

C-H stretch (Aliphatic) 2850-3000 Medium

C=O stretch (Carboxylic acid) 1700-1730 Strong

N-H bend (Ammonium) 1500-1600 Strong

C=C stretch (Aromatic) 1450-1600 Medium-Strong

C-N stretch 1000-1250 Medium

C-H bend (Aromatic) 690-900 Strong

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of amino acids like 4-
Amino-L-phenylalanine hydrochloride. Instrument-specific parameters may require

optimization.

NMR Spectroscopy Protocol
1. Sample Preparation:

Accurately weigh 5-10 mg of 4-Amino-L-phenylalanine hydrochloride.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.

If quantitative analysis is required, add a known amount of an internal standard (e.g., TSP for

D₂O or TMS for DMSO-d₆).

2. Data Acquisition:

¹H NMR:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.

A spectral width of 0-200 ppm is typically used.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak or the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol
1. Sample Preparation:
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For solid-state analysis, the KBr pellet method is common. Mix a small amount of the sample

(1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly onto the ATR crystal.

2. Data Acquisition:

Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR

spectrometer.

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

Experimental Workflow
The general workflow for the spectroscopic analysis of 4-Amino-L-phenylalanine
hydrochloride is outlined below.
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Caption: General workflow for NMR and IR spectroscopic analysis.

This guide provides foundational spectroscopic information and protocols for 4-Amino-L-
phenylalanine hydrochloride. For critical applications, it is recommended to acquire

experimental data on the specific batch of the compound being used.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-L-phenylalanine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555328#spectroscopic-data-for-4-amino-l-
phenylalanine-hydrochloride-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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